2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole
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Overview
Description
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridazine ring, a piperidine ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridazine derivatives, depending on the type of substituted groups, show very different biological actions .
Mode of action
The mode of action of indole and pyridazine derivatives can vary greatly depending on their specific structures and targets. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities . Some pyridazine derivatives have analgesic, anti-inflammatory, and antibacterial activities .
Biochemical pathways
The affected pathways can also vary greatly. For instance, some indole derivatives can affect pathways related to inflammation, cancer, and viral infections . Pyridazine derivatives can affect pathways related to pain, inflammation, and bacterial infections .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and modes of action. For example, some indole derivatives can inhibit the growth of cancer cells or viruses , while some pyridazine derivatives can reduce pain or inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the indole moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Coupling Reactions: Final coupling of the pyridazine-piperidine intermediate with the indole moiety under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely studied for their pharmacological properties.
Pyridazine Derivatives: Pyridazine-based compounds are known for their diverse biological activities.
Uniqueness
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of pyridazine, piperidine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1H-indol-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(16-11-13-5-1-2-7-15(13)20-16)22-10-4-6-14(12-22)24-17-8-3-9-19-21-17/h1-3,5,7-9,11,14,20H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQURQDLFCZRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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